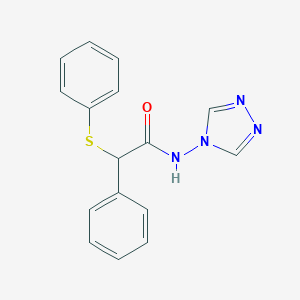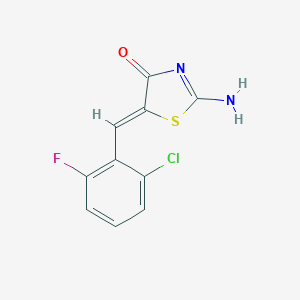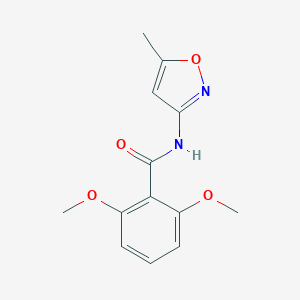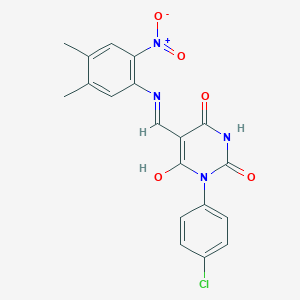![molecular formula C13H16N2OS3 B439627 12,12-dimethyl-3,5-bis(methylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene CAS No. 327170-36-5](/img/structure/B439627.png)
12,12-dimethyl-3,5-bis(methylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
12,12-dimethyl-3,5-bis(methylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),3,5-tetraene is a complex organic compound characterized by its unique tricyclic structure, which includes sulfur, oxygen, and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 12,12-dimethyl-3,5-bis(methylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene typically involves multi-step organic reactions. One common approach starts with the preparation of a suitable precursor, such as a substituted thiophene or pyridine derivative. The key steps often include:
Formation of the Tricyclic Core: This can be achieved through cyclization reactions, often involving intramolecular nucleophilic substitution or cycloaddition reactions.
Introduction of Sulfur and Oxygen Atoms: These heteroatoms are typically introduced via thiolation and oxidation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms, potentially converting them to amines or thiols, respectively.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the heteroatoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used
科学研究应用
Chemistry
In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound’s potential bioactivity makes it a candidate for drug discovery and development. Its interactions with biological targets, such as enzymes or receptors, can be studied to identify new therapeutic agents.
Medicine
In medicinal chemistry, the compound can be investigated for its pharmacological properties, including its ability to modulate biological pathways involved in diseases. Its unique structure may offer advantages in terms of selectivity and potency.
Industry
In materials science, the compound’s unique electronic and structural properties can be exploited for the development of new materials, such as organic semiconductors or catalysts.
作用机制
The mechanism by which 12,12-dimethyl-3,5-bis(methylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to therapeutic effects. The compound’s sulfur and nitrogen atoms may play crucial roles in binding to these targets, influencing its activity and selectivity.
相似化合物的比较
Similar Compounds
- 4-(ethylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0]trideca-1(9),2(7),3,5,10,12-hexaen-6-ol
- 4-(benzylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0]trideca-1(9),2(7),3,5,10,12-hexaen-6-ol
Uniqueness
Compared to these similar compounds, 12,12-dimethyl-3,5-bis(methylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene is unique due to its specific arrangement of sulfur, oxygen, and nitrogen atoms within the tricyclic framework. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
327170-36-5 |
|---|---|
分子式 |
C13H16N2OS3 |
分子量 |
312.5g/mol |
IUPAC 名称 |
12,12-dimethyl-3,5-bis(methylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene |
InChI |
InChI=1S/C13H16N2OS3/c1-13(2)5-7-8(6-16-13)19-11-9(7)10(17-3)14-12(15-11)18-4/h5-6H2,1-4H3 |
InChI 键 |
JMMOIYLVWJFEIS-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(CO1)SC3=C2C(=NC(=N3)SC)SC)C |
规范 SMILES |
CC1(CC2=C(CO1)SC3=C2C(=NC(=N3)SC)SC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dithione](/img/structure/B439600.png)

![5,7-dimethyl-3-{3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B439628.png)
![2-(butylsulfanyl)-3-cyclopentyl-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B439630.png)



![methyl 2-chloro-5-({[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate](/img/structure/B439741.png)
![5-[(5-chloro-2-hydroxyanilino)methylene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B439744.png)
![4-{[(1-(3-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B439755.png)

![ethyl 2-chloro-5-{[(1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B439758.png)
![METHYL 2-CHLORO-5-({[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)BENZOATE](/img/structure/B439759.png)
